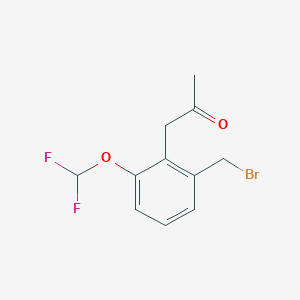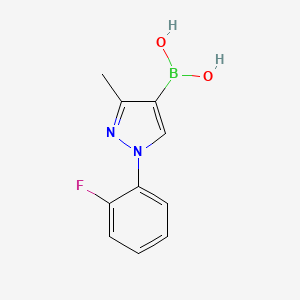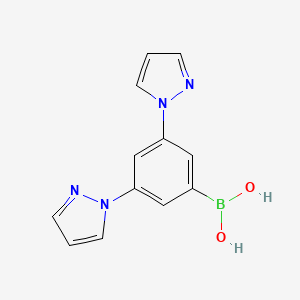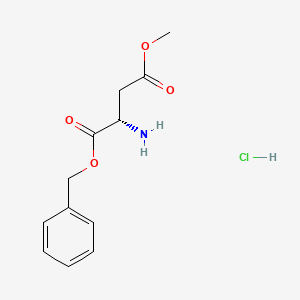![molecular formula C33H37N5O9 B14067101 Glycinamide,N-[(phenylmethoxy)carbonyl]glycylglycyl-L-phenylalanyl-N-[[2-(phenylmethoxy)-2-oxoethoxy]methyl]-](/img/structure/B14067101.png)
Glycinamide,N-[(phenylmethoxy)carbonyl]glycylglycyl-L-phenylalanyl-N-[[2-(phenylmethoxy)-2-oxoethoxy]methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycinamide,N-[(phenylmethoxy)carbonyl]glycylglycyl-L-phenylalanyl-N-[[2-(phenylmethoxy)-2-oxoethoxy]methyl]- is a complex organic compound with the molecular formula C33H37N5O9 and a molecular weight of 647.68 g/mol . This compound is primarily used in research and development, particularly in the field of antibody-drug conjugates (ADCs) as a linker .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycinamide,N-[(phenylmethoxy)carbonyl]glycylglycyl-L-phenylalanyl-N-[[2-(phenylmethoxy)-2-oxoethoxy]methyl]- involves multiple steps, typically starting with the protection of amino groups and the activation of carboxyl groups. The process often includes:
Protection of Amino Groups: Using protecting groups such as carbobenzoxy (Cbz) to prevent unwanted reactions.
Activation of Carboxyl Groups: Employing reagents like dicyclohexylcarbodiimide (DCC) to activate carboxyl groups for peptide bond formation.
Coupling Reactions: Sequential coupling of amino acids using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: Removing protecting groups under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated peptide synthesizers to ensure precision and efficiency. The process is optimized for yield and purity, with rigorous quality control measures in place .
化学反応の分析
Types of Reactions
Glycinamide,N-[(phenylmethoxy)carbonyl]glycylglycyl-L-phenylalanyl-N-[[2-(phenylmethoxy)-2-oxoethoxy]methyl]- undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenylmethoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Glycinamide,N-[(phenylmethoxy)carbonyl]glycylglycyl-L-phenylalanyl-N-[[2-(phenylmethoxy)-2-oxoethoxy]methyl]- is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: As a linker in antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: In the production of specialized peptides for research and development.
作用機序
The mechanism of action of Glycinamide,N-[(phenylmethoxy)carbonyl]glycylglycyl-L-phenylalanyl-N-[[2-(phenylmethoxy)-2-oxoethoxy]methyl]- involves its role as a linker in ADCs. It facilitates the attachment of cytotoxic drugs to antibodies, allowing for targeted delivery to cancer cells. The compound’s molecular structure enables it to form stable bonds with both the drug and the antibody, ensuring efficient delivery and release at the target site .
類似化合物との比較
Similar Compounds
- Glycinamide, glycylglycyl-L-phenylalanyl-N-[(carboxymethoxy)methyl]
- Glycinamide, N-[(phenylmethoxy)carbonyl]glycyl-L-prolyl-L-phenylalanyl
Uniqueness
Glycinamide,N-[(phenylmethoxy)carbonyl]glycylglycyl-L-phenylalanyl-N-[[2-(phenylmethoxy)-2-oxoethoxy]methyl]- is unique due to its specific structure, which provides optimal stability and reactivity as a linker in ADCs. Its ability to form stable conjugates with both antibodies and drugs sets it apart from other similar compounds .
特性
分子式 |
C33H37N5O9 |
|---|---|
分子量 |
647.7 g/mol |
IUPAC名 |
benzyl 2-[[(2-amino-2-oxoethyl)-[(2S)-3-phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoyl]amino]methoxy]acetate |
InChI |
InChI=1S/C33H37N5O9/c34-28(39)19-38(23-45-22-31(42)46-20-25-12-6-2-7-13-25)32(43)27(16-24-10-4-1-5-11-24)37-30(41)18-35-29(40)17-36-33(44)47-21-26-14-8-3-9-15-26/h1-15,27H,16-23H2,(H2,34,39)(H,35,40)(H,36,44)(H,37,41)/t27-/m0/s1 |
InChIキー |
MDBOQTUKPHSCJO-MHZLTWQESA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N(CC(=O)N)COCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)N(CC(=O)N)COCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




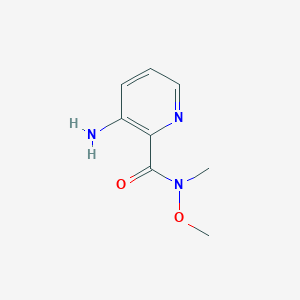
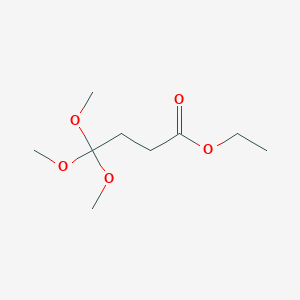

![N-{Cyano[(3-iodoprop-2-yn-1-yl)oxy]methyl}benzamide](/img/structure/B14067042.png)
